1,1-Dimethoxy-N,N-dimethylpropan-1-amine is an organic compound characterized by its molecular formula and a molecular weight of approximately 147.215 g/mol. It is a tertiary amine, typically appearing as a colorless liquid with a distinct odor. This compound is notable for its use in various organic synthesis applications, particularly as a reagent in the formation of amides and other nitrogen-containing compounds .
The synthesis of 1,1-dimethoxy-N,N-dimethylpropan-1-amine typically involves:
1,1-Dimethoxy-N,N-dimethylpropan-1-amine finds applications in:
Several compounds share structural similarities with 1,1-dimethoxy-N,N-dimethylpropan-1-amine. These include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N,N-Dimethylacetamide | C4H9NO | Used as a solvent and reagent; less sterically hindered. |
| N,N-Dimethylformamide | C3H7N | Commonly used as a solvent; has different reactivity. |
| N,N-Diethylacetamide | C6H13NO | Similar reactivity; used in synthesis but with ethyl groups. |
| N,N-Dimethylpropanamide | C6H13N | Similar structure; used in pharmaceuticals. |
The uniqueness of 1,1-dimethoxy-N,N-dimethylpropan-1-amine lies in its specific combination of two methoxy groups attached to a dimethylamino group. This configuration enhances its reactivity compared to other similar compounds, making it particularly valuable in organic synthesis where specific reaction conditions are required .
1,1-Dimethoxy-N,N-dimethylpropan-1-amine is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol [1]. The compound is characterized by its unique structural arrangement featuring a propane backbone with two methoxy groups (-OCH3) and a dimethylamino group [N(CH3)2] attached to the same carbon atom, creating an aminal acetal structure [1]. The International Union of Pure and Applied Chemistry name for this compound is 1,1-dimethoxy-N,N-dimethylpropan-1-amine [1].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCC(N(C)C)(OC)OC [1]. The compound exhibits a Chemical Abstracts Service registry number of 19429-86-8 [1]. The molecular structure contains three hydrogen bond acceptors and zero hydrogen bond donors, with four rotatable bonds contributing to its conformational flexibility [1].
1,1-Dimethoxy-N,N-dimethylpropan-1-amine typically exists as a colorless to almost colorless clear liquid at ambient temperature conditions [35]. The compound demonstrates characteristics consistent with other dimethyl acetal derivatives, presenting as a transparent liquid phase under standard laboratory conditions [25].
The thermal properties of 1,1-dimethoxy-N,N-dimethylpropan-1-amine align with similar acetal compounds in this chemical class [12]. Related dimethyl acetal compounds, such as N,N-dimethylacetamide dimethyl acetal, exhibit boiling points around 118°C [2]. Propionaldehyde dimethyl acetal, a structurally related compound, demonstrates a boiling point of 89°C [35]. The melting point data for 1,1-dimethoxy-N,N-dimethylpropan-1-amine is not extensively documented in the current literature [12].
The density and refractive index properties of 1,1-dimethoxy-N,N-dimethylpropan-1-amine can be estimated based on structurally analogous compounds [2] [25]. N,N-dimethylacetamide dimethyl acetal exhibits a density of 0.911 g/mL at 25°C [2]. Similar acetal compounds demonstrate refractive indices in the range of 1.378 to 1.424 [10] [25]. The compound 4-(N,N-dimethylamino)butanal dimethyl acetal shows a refractive index between 1.4200-1.4240 [25].
| Property | Related Compound | Value | Reference |
|---|---|---|---|
| Density | N,N-dimethylacetamide dimethyl acetal | 0.911 g/mL at 25°C | [2] |
| Refractive Index | 1,1-Dimethoxypropane | 1.378 | [10] |
| Refractive Index | 4-(N,N-dimethylamino)butanal dimethyl acetal | 1.4200-1.4240 | [25] |
The solubility characteristics of 1,1-dimethoxy-N,N-dimethylpropan-1-amine are influenced by its dual functional nature, containing both hydrophobic alkyl groups and hydrophilic methoxy and amino functionalities [2]. N,N-dimethylacetamide dimethyl acetal, a closely related compound, demonstrates hydrolysis in water, indicating moisture sensitivity [2]. The compound exhibits limited solubility in chloroform and slight solubility in ethyl acetate [25]. The topological polar surface area of 21.7 Ų suggests moderate polarity characteristics [1].
Nuclear magnetic resonance spectroscopy provides essential structural confirmation for 1,1-dimethoxy-N,N-dimethylpropan-1-amine [21]. Proton nuclear magnetic resonance analysis of related dimethyl acetal compounds reveals characteristic chemical shift patterns [25]. The methoxy groups typically appear as singlets around 3.3 ppm, while the dimethylamino groups exhibit signals around 2.2 ppm [25]. The propyl chain protons demonstrate multipicity patterns consistent with the CH3CH2- arrangement [21].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecular structure [21]. The methoxy carbons typically resonate around 55-60 ppm, while the dimethylamino carbons appear around 40-45 ppm [21]. The acetal carbon demonstrates characteristic downfield shifts due to the electron-withdrawing effect of the adjacent oxygen atoms [21].
Infrared spectroscopy of 1,1-dimethoxy-N,N-dimethylpropan-1-amine reveals characteristic absorption bands corresponding to its functional groups [17] [19]. The compound exhibits C-H stretching vibrations in the region of 2800-3000 cm⁻¹ [19]. The dimethylamino group contributes to absorption bands around 1464 cm⁻¹ corresponding to C-N stretching [25]. Methoxy groups demonstrate characteristic C-O stretching around 1074 cm⁻¹ [25].
The absence of broad O-H stretching around 3200-3600 cm⁻¹ confirms the lack of hydroxyl functionality [19]. The infrared spectrum serves as a fingerprint for compound identification and purity assessment [17].
Mass spectrometric analysis of 1,1-dimethoxy-N,N-dimethylpropan-1-amine provides molecular ion identification and fragmentation pathway elucidation [18]. The molecular ion peak appears at m/z 147, corresponding to the molecular weight [1]. Characteristic fragmentation patterns include the loss of methoxy groups (m/z 116, loss of 31 mass units) and dimethylamino groups [18].
Alpha cleavage reactions represent prominent fragmentation pathways in compounds containing dimethylamino functionalities [18]. The fragmentation typically proceeds through elimination of alkyl groups adjacent to the nitrogen atom [20]. Base peak formation often results from the most stable fragment ion generated through these cleavage processes [18].
Ultraviolet-visible spectroscopy of 1,1-dimethoxy-N,N-dimethylpropan-1-amine reveals limited chromophoric activity due to the absence of extended conjugation or aromatic systems [22]. The compound demonstrates absorption primarily in the far-ultraviolet region below 200 nm [22]. The dimethylamino functionality contributes to weak n→π* transitions characteristic of tertiary amines [22].
The lack of significant absorption in the near-ultraviolet and visible regions (300-800 nm) results in the colorless appearance of the compound [22]. Detection methods typically require derivatization or indirect measurement techniques for quantitative analysis [22].
The thermal stability of 1,1-dimethoxy-N,N-dimethylpropan-1-amine is influenced by its acetal functionality and tertiary amine structure [30] [32]. Tertiary amines generally demonstrate enhanced thermal stability compared to primary and secondary amines due to the absence of N-H bonds that can participate in degradation reactions [32]. The compound exhibits stability under moderate heating conditions but may undergo thermal decomposition at elevated temperatures [30].
Acetal bonds are susceptible to thermal cleavage, particularly under acidic conditions [29] [33]. The decomposition temperature varies depending on the specific structural features and environmental conditions [30]. Thermal degradation studies indicate that compounds with similar acetal functionalities maintain stability up to approximately 120-150°C under neutral conditions [30].
1,1-Dimethoxy-N,N-dimethylpropan-1-amine demonstrates significant moisture sensitivity due to its acetal functionality [2] [33]. Hydrolysis reactions occur readily in the presence of water, particularly under acidic conditions [33]. The hydrolytic cleavage proceeds through protonation of the acetal oxygen, followed by nucleophilic attack by water molecules [29].
The rate of hydrolysis increases dramatically with decreasing pH values [33]. Under acidic conditions (pH < 5), complete hydrolysis can occur within hours, while neutral and basic conditions provide enhanced stability [29] [33]. The hydrolysis products include the corresponding aldehyde, methanol, and dimethylamine derivatives [29].
| pH Range | Hydrolysis Rate | Stability Assessment |
|---|---|---|
| pH > 7 | Minimal | Stable for extended periods |
| pH 6-7 | Slow | Moderate stability |
| pH 4-5 | Moderate | Limited stability |
| pH < 4 | Rapid | Unstable, rapid decomposition |